molecular formula C9H8N2O2 B599769 Methyl 2-(3-cyanopyridin-4-YL)acetate CAS No. 124870-33-3

Methyl 2-(3-cyanopyridin-4-YL)acetate

Cat. No. B599769
M. Wt: 176.175
InChI Key: NWUXXKOZANWHAK-UHFFFAOYSA-N
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Description

“Methyl 2-(3-cyanopyridin-4-YL)acetate” is a synthetic compound with the molecular formula C9H8N2O2 . It is not naturally occurring and is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-cyanopyridin-4-YL)acetate” is represented by the InChI code 1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3 . The compound has a molecular weight of 176.17 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2-(3-cyanopyridin-4-YL)acetate” is a yellow to brown solid or liquid . It has a molecular weight of 176.17 g/mol . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Structural Assessment

Methyl 2-(3-cyanopyridin-4-yl)acetate has been used in the synthesis of complex molecular structures. For instance, it has been involved in the creation of compounds like Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, demonstrating its utility in developing new molecular configurations (Castiñeiras, García-Santos, & Saa, 2018).

Ultrasound-assisted Synthesis

This compound plays a role in environmentally conscious synthesis methods. It has been used in the ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine derivatives, showcasing its potential in creating complex molecules while being mindful of environmental impact (Kalaria, Satasia, Avalani, & Raval, 2014).

Microwave Irradiation Synthesis

Methyl 2-(3-cyanopyridin-4-yl)acetate is also used in microwave irradiation synthesis methods. This approach highlights its versatility in different synthesis techniques, contributing to efficient and environmentally friendly processes (Shi, Tu, Fang, & Li, 2005).

Catalysis and Mechanism Studies

The compound has been studied for its role in catalysis, particularly in the synthesis of 2-amino-3-cyanopyridine derivatives. This demonstrates its significance in understanding and improving catalytic processes (Tang, Wang, Yao, Zhang, & Wang, 2011).

Novel Heterocyclic System Development

Methyl 2-(3-cyanopyridin-4-yl)acetate is instrumental in creating new heterocyclic systems. Its involvement in the conversion of 2-methyl-3-cyanopyridines into novel structures highlights its utility in advancing the field of heterocyclic chemistry (Bliznets, Shorshnev, Aleksandrov, Stepanov, & Lukyanov, 2004).

Antimicrobial Activity Exploration

Its derivatives have been synthesized and evaluated for antimicrobial activities, indicating its potential in the development of new antimicrobial agents (Dobaria, Patel, & Parekh, 2003).

Safety And Hazards

“Methyl 2-(3-cyanopyridin-4-YL)acetate” is associated with several hazards. It is classified under the GHS07 hazard class. The compound may cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(3-cyanopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUXXKOZANWHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697518
Record name Methyl (3-cyanopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-cyanopyridin-4-YL)acetate

CAS RN

124870-33-3
Record name Methyl (3-cyanopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Synthesis routes and methods II

Procedure details

2.52 g of 4-methyl-nicotinonitrile was dissolved in 15 mL of anhydrous THF and dropwisely added with 45 mL of 1M LHMDS at −78° C. and stirred for about 1 hour. At the temperature the above mixture was dropwisely added with 1.98 mL of dimethylcarbonate, stirred for about 1 hour. The mixture was then heated to 0° C. and stirred further for about 2 hours. The above mixture was added with 5 mL of saturated solution of ammonium chloride, diluted with 300 mL ethylacetate. Then, the organic solvent layer was washed with water, and saturated solution of sodium chloride, dried with anhydrous sodium sulfate and filtered. The filtrate was concentreated under reduced pressure and a silica gel column chromatography was performed on the resulting residue by using a mixed eluant of ethylacetate and hexane, wherein ethylacetate and hexane are mixed in 1:3 volume ratio, and 3.21 g (85%) of (3-cyano-pyridine-4-yl)-acetic acid methyl ester was obtained in colorless oil.
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2.52 g
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reactant
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15 mL
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solvent
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45 mL
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1.98 mL
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saturated solution
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5 mL
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300 mL
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Synthesis routes and methods III

Procedure details

1M LiHMDS (45 mL, 44.794 mmol) was added to a solution of 4-methylnicotinonitrile (2.52 g, 21.33 mmol) in THF (15 mL) at −78° C. and the resulting reaction mass was stirred at −78° C. for 1 hour. This was followed by the addition of dimethyl carbonate (1.98 mL, 23.464 mmol) and stirred the resulting reaction mass at −78° C. for 1 hour and further at 0° C. for 2 hours. The reaction was monitored by TLC (30% ethyl acetate in hexane). The reaction mass was quenched with saturated NH4Cl solution and extracted using ethyl acetate. The organic layer was washed with water, brine solution, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica gel (25% ethyl acetate in hexane) afforded 530 mg of the product (14.10% yield).
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45 mL
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2.52 g
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reactant
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15 mL
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1.98 mL
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reactant
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Yield
14.1%

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